molecular formula C5H9BrO B1281988 4-Bromotetrahydropyran CAS No. 25637-16-5

4-Bromotetrahydropyran

Cat. No.: B1281988
CAS No.: 25637-16-5
M. Wt: 165.03 g/mol
InChI Key: IVBVKTPDEWDNRW-UHFFFAOYSA-N
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Description

4-Bromotetrahydropyran is an organic compound with the molecular formula C5H9BrO. It is a derivative of tetrahydropyran, where a bromine atom is substituted at the fourth position of the tetrahydropyran ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-Bromotetrahydropyran is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It acts as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

4-Bromotetrahydropyran is primarily used as a reactant in organic synthesis

Mode of Action

The compound is used in the synthesis of various organic compounds. For instance, it is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . It is also used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .

Biochemical Pathways

As a reactant in organic synthesis, this compound is involved in various biochemical pathways depending on the specific reaction it is used in. For example, in the synthesis of a melanocortin-4 receptor agonist, it would be involved in the biochemical pathways related to this receptor .

Result of Action

The result of this compound’s action is the creation of new organic compounds. The specific molecular and cellular effects would depend on the compounds that it is used to synthesize .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. In the laboratory, these conditions are carefully controlled to ensure the successful synthesis of the desired compounds .

Safety and Hazards

4-Bromo-tetrahydropyran causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Bromo-tetrahydropyran plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents

Cellular Effects

The effects of 4-Bromo-tetrahydropyran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists, which have shown efficacy in pilot studies of sexual dysfunction in humans . These interactions highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Bromo-tetrahydropyran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in nickel-catalyzed Suzuki cross-coupling reactions suggests that it can form stable complexes with metal ions, which may influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-tetrahydropyran change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4-Bromo-tetrahydropyran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

4-Bromo-tetrahydropyran is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nickel-catalyzed reactions suggests that it may participate in redox reactions and other biochemical processes .

Transport and Distribution

Within cells and tissues, 4-Bromo-tetrahydropyran is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotetrahydropyran can be synthesized through several methods. One common approach involves the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: It can participate in Suzuki coupling reactions with boron reagents to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Hydroxyl-tetrahydropyran, alkoxy-tetrahydropyran, amino-tetrahydropyran.

    Coupling: Various substituted tetrahydropyrans with extended carbon chains.

    Reduction: Tetrahydropyran.

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the bromine substitution.

    4-Chloro-tetrahydropyran: A similar compound with a chlorine atom instead of bromine.

    4-Fluoro-tetrahydropyran: A similar compound with a fluorine atom instead of bromine.

Uniqueness: 4-Bromotetrahydropyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVKTPDEWDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537841
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-16-5
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromotetrahydro-2H-pyran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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